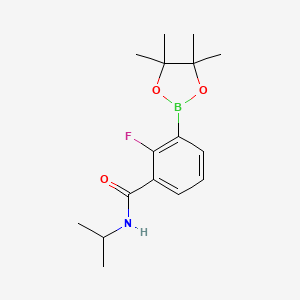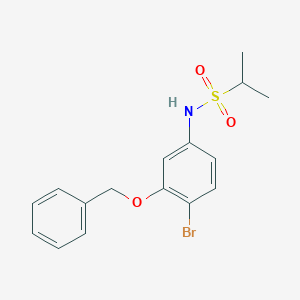
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is a tetrazolium salt commonly used in cell biology and biochemistry. It is a yellow compound that is reduced to purple formazan in living cells, making it a valuable reagent for assessing cell metabolic activity and viability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves the reaction of 4,5-dimethylthiazol-2-yl hydrazine with benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with sodium nitrite in acidic conditions to yield the tetrazolium salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide undergoes reduction reactions in the presence of cellular reductases, converting it to purple formazan . This reduction is a key reaction utilized in various assays to measure cell viability and metabolic activity.
Common Reagents and Conditions: The reduction of this compound typically occurs in the presence of NAD(P)H-dependent cellular oxidoreductase enzymes. The reaction conditions are usually mild, occurring at physiological pH and temperature .
Major Products: The major product formed from the reduction of this compound is purple formazan, which is insoluble in water and can be solubilized using dimethyl sulfoxide or acidified ethanol for quantification .
Wissenschaftliche Forschungsanwendungen
2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is widely used in scientific research, particularly in cell biology and biochemistry. Its primary application is in the MTT assay, a colorimetric assay for assessing cell metabolic activity and viability . This compound is also used to measure cytotoxicity and cell proliferation in response to various treatments, making it a valuable tool in drug discovery and cancer research .
Wirkmechanismus
The mechanism of action of 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide involves its reduction by NAD(P)H-dependent cellular oxidoreductase enzymes to form purple formazan . This reduction occurs primarily in the mitochondria, reflecting the metabolic activity of the cells. The amount of formazan produced is directly proportional to the number of viable cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
- MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
- WST-1 (4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)
Uniqueness: 2-(4,5-dimethylthiazol-2-yl)-3,5-diphenyl-2,3-dihydro-1H-tetrazol-3-ium bromide is unique in its widespread use and reliability in the MTT assay. While similar compounds like XTT, MTS, and WST-1 offer certain advantages, such as higher sensitivity or water solubility of the formazan product, the MTT assay remains a gold standard due to its simplicity and robustness .
Eigenschaften
Molekularformel |
C18H18BrN5S |
|---|---|
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-1,3-dihydrotetrazol-3-ium-2-yl)-4,5-dimethyl-1,3-thiazole;bromide |
InChI |
InChI=1S/C18H17N5S.BrH/c1-13-14(2)24-18(19-13)23-21-17(15-9-5-3-6-10-15)20-22(23)16-11-7-4-8-12-16;/h3-12H,1-2H3,(H,20,21);1H |
InChI-Schlüssel |
NBWRJAOOMGASJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2NC(=N[NH+]2C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


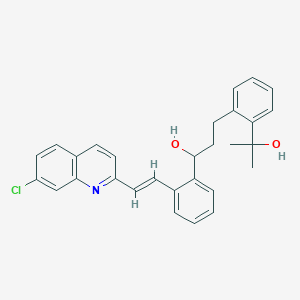
![[3-Fluoro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B13725287.png)
![2-Amino-7-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13725292.png)
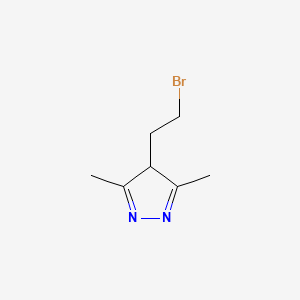
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-prop-2-ynyl-oxime](/img/structure/B13725304.png)
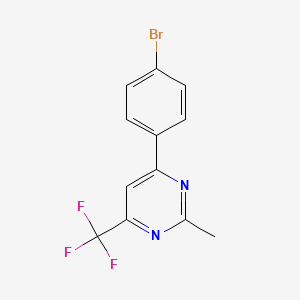
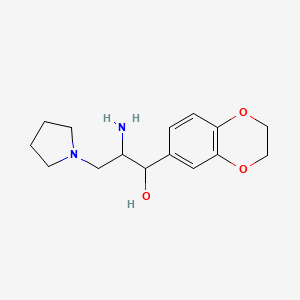
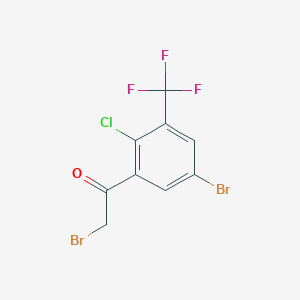
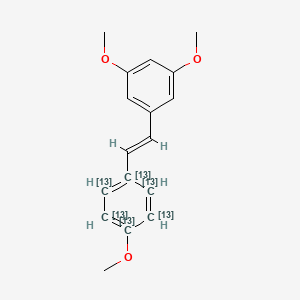
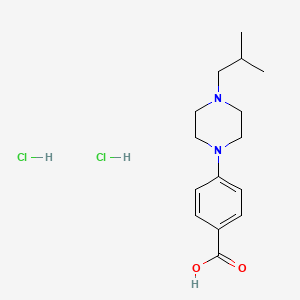
![(4E)-4-[(2-aminopyridin-3-yl)methylene]-3-(chloromethyl)isoxazol-5(4H)-one](/img/structure/B13725340.png)
